molecular formula C8H7NOS B091653 4-Oxo-4-thiophen-2-ylbutanenitrile CAS No. 17960-38-2

4-Oxo-4-thiophen-2-ylbutanenitrile

Cat. No.: B091653
CAS No.: 17960-38-2
M. Wt: 165.21 g/mol
InChI Key: RBXODNAKMVHVJB-UHFFFAOYSA-N
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Description

4-Oxo-4-thiophen-2-ylbutanenitrile is an organic compound with the molecular formula C8H7NOS It is characterized by the presence of a thiophene ring, a ketone group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Oxo-4-thiophen-2-ylbutanenitrile can be synthesized through several methods. One common approach involves the reaction of 2-thiophenecarboxaldehyde with acrylonitrile under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process might include steps such as purification through recrystallization or chromatography to ensure the compound meets the required standards for further applications.

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-4-thiophen-2-ylbutanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.

    Substitution: The thiophene ring can undergo substitution reactions, introducing new functional groups to the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products: The products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Oxo-4-thiophen-2-ylbutanenitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Oxo-4-thiophen-2-ylbutanenitrile involves its interaction with various molecular targets. The thiophene ring and functional groups allow it to participate in different biochemical pathways. For instance, it may inhibit specific enzymes or bind to receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

    Thiophene: A simpler compound with a five-membered ring containing sulfur.

    2-Thiophenecarboxaldehyde: A precursor in the synthesis of 4-Oxo-4-thiophen-2-ylbutanenitrile.

    Thiophene-2-carboxylic acid: Another derivative of thiophene with different functional groups.

Uniqueness: this compound is unique due to its combination of a thiophene ring, ketone, and nitrile groups. This structure imparts specific chemical properties and reactivity, making it valuable for various applications .

Properties

IUPAC Name

4-oxo-4-thiophen-2-ylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c9-5-1-3-7(10)8-4-2-6-11-8/h2,4,6H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXODNAKMVHVJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403536
Record name 4-oxo-4-thiophen-2-ylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17960-38-2
Record name 4-oxo-4-thiophen-2-ylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-OXO-4-(2-THIENYL)BUTYRONITRILE
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